Cas no 2138397-10-9 (Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate)

Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate is a bromodifluoromethyl-substituted pyridine derivative with applications in pharmaceutical and agrochemical synthesis. The compound features a reactive bromodifluoromethyl group, enabling selective functionalization via cross-coupling or nucleophilic substitution reactions. Its ester moiety enhances solubility and facilitates further derivatization. The 2,4-dimethyl substitution on the pyridine ring contributes to steric and electronic modulation, improving selectivity in target reactions. This intermediate is particularly valuable in the development of fluorinated bioactive molecules, leveraging the metabolic stability and lipophilicity imparted by the difluoromethyl group. Suitable for controlled fluorination reactions, it serves as a versatile building block in medicinal and materials chemistry.
Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate structure
2138397-10-9 structure
Product Name:Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate
CAS No:2138397-10-9
MF:C11H12BrF2NO2
MW:308.119289398193
CID:6045904
PubChem ID:165461706
Update Time:2025-10-29

Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-746546
    • 2138397-10-9
    • ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate
    • Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate
    • Inchi: 1S/C11H12BrF2NO2/c1-4-17-10(16)9-6(2)5-8(11(12,13)14)15-7(9)3/h5H,4H2,1-3H3
    • InChI Key: PTLFWIJBRYQYJR-UHFFFAOYSA-N
    • SMILES: BrC(C1=CC(C)=C(C(=O)OCC)C(C)=N1)(F)F

Computed Properties

  • Exact Mass: 307.00195g/mol
  • Monoisotopic Mass: 307.00195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 39.2Ų

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Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate Related Literature

Additional information on Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate

Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate (CAS No. 2138397-10-9)

Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 2138397-10-9, is a derivative of pyridine with a unique structural framework that includes a bromodifluoromethyl substituent. The presence of this group makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory pathways.

The pyridine core of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The substitution pattern, including the 2,4-dimethyl groups and the bromodifluoromethyl moiety, enhances its potential as a building block for drug discovery. Recent studies have highlighted the utility of this compound in the development of novel therapeutic agents.

In the realm of drug development, Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate has been explored for its role in synthesizing molecules with anti-inflammatory and neuroprotective properties. The bromodifluoromethyl group is particularly interesting because it can participate in various chemical reactions, allowing for further functionalization and diversification of the molecular structure. This flexibility is crucial in medicinal chemistry, where subtle modifications can significantly alter biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate. These improvements have not only reduced costs but also enhanced the purity of the compound, making it more suitable for preclinical and clinical studies. The growing interest in this compound underscores its importance as a key intermediate in the pharmaceutical industry.

The structural features of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate make it a promising candidate for further investigation in various therapeutic areas. Researchers have been particularly interested in its potential as a precursor for drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability to modulate the pyridine scaffold with specific substituents offers a pathway to develop molecules that can interact selectively with disease-relevant targets.

In addition to its pharmaceutical applications, Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate has shown promise in agrochemical research. Its unique chemical properties make it a valuable component in the synthesis of novel pesticides and herbicides. These compounds are designed to be more effective against pests while minimizing environmental impact, aligning with the growing demand for sustainable agricultural practices.

The synthesis of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate involves multi-step reactions that require careful optimization to ensure high yield and purity. Recent studies have focused on developing greener synthetic routes that reduce waste and energy consumption. These efforts are part of a broader trend toward sustainable chemistry practices, which are essential for meeting the increasing demand for high-quality chemical products.

The biological activity of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate has been studied extensively in vitro and in vivo. Initial results suggest that it exhibits potent activity against various biological targets, including enzymes involved in inflammation and neurotransmitter signaling. These findings have prompted further research into its potential as a lead compound for drug development.

The future prospects of Ethyl 6-(bromodifluoromethyl)-2,4-dimethylpyridine-3-carboxylate are bright, with ongoing research aimed at expanding its applications in pharmaceuticals and agrochemicals. As our understanding of its chemical properties continues to grow, so too will its utility in developing innovative solutions to global health and agricultural challenges. The compound's unique structure and reactivity make it a cornerstone in modern drug discovery efforts.

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